Dynarrestin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dinarestina es un inhibidor novedoso de la dineína citoplásmica, una proteína motora que convierte la energía química de la hidrólisis del ATP en trabajo mecánico. Este compuesto ha ganado una atención significativa debido a su capacidad para inhibir la dineína de manera reversible y específica sin afectar la hidrólisis del ATP o la ciliogénesis . Se ha demostrado que la Dinarestina inhibe la vía de señalización Hedgehog y la proliferación de células tumorales primarias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de dinarestina involucra múltiples pasos, comenzando con la preparación de intermediarios clave. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza del producto final .

Métodos de producción industrial

La producción industrial de dinarestina probablemente involucre la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para la producción a gran escala, garantizando la calidad constante e implementando técnicas de purificación como la cristalización o la cromatografía . El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la reproducibilidad del proceso de producción .

Análisis De Reacciones Químicas

Mechanism of Action: Chemical Interactions

Dynarrestin inhibits dynein 1 and 2 through a unique ATPase-independent mechanism ( ):

Key Findings:

- Binding Sites : Unlike ciliobrevins (ATP-competitive inhibitors targeting AAA1), this compound binds regulatory AAA3/AAA4 domains, decoupling ATP hydrolysis from microtubule binding (Figure 11, ).

- Reversibility : Motor activity is restored post-washout, confirming non-covalent interactions ( ).

- Structural Impact :

Comparative Biochemical Profiling

This compound exhibits superior potency and selectivity compared to ciliobrevins and dynapyrazoles ( ):

Inhibitory Activity (IC₅₀)

| Compound | Dynein 1 (µM) | Dynein 2 (µM) | ATPase Inhibition |

|---|---|---|---|

| This compound | 5.0 | 0.125 | None |

| Ciliobrevin D | 15.0 | 16.0 | Yes (IC₅₀ = 84 µM) |

| Dynapyrazole A | 2.3 | N/A | Partial |

- Cellular Effects :

Stability and Handling

- Storage : 4°C in dark; avoid freeze-thaw cycles ( ).

- Solubility : ≥10 mM in DMSO; crystallizes in aqueous buffers.

- Degradation : Forms discolored byproducts under light or prolonged storage ( ).

Pharmacological Relevance

- Anti-Cancer Activity :

- Selectivity : No cytotoxicity observed at ≤25 µM (vs. ciliobrevins, which impair mitochondrial function at similar doses) ( ).

Unresolved Questions

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of dynarrestin span multiple fields, including:

Cancer Research

This compound has shown promise in inhibiting the proliferation of cancer cells, particularly those dependent on Hedgehog signaling pathways. Studies indicate that it can block Hedgehog signaling downstream of the Smoothened receptor, which is vital in various cancers such as medulloblastoma. The compound has demonstrated an IC50 value of approximately 70 nM against Hedgehog-dependent tumor cells .

Cell Biology

In cell biology, this compound is used to investigate the role of dyneins in critical cellular functions:

- Endosomal Transport : By inhibiting dynein activity, researchers can study the dynamics of endosomal transport and its implications for cellular signaling.

- Mitotic Processes : Its effects on spindle orientation provide insights into mitosis and potential errors leading to aneuploidy in cancer cells.

Neuroscience

This compound's ability to inhibit ciliary transport without affecting ciliogenesis makes it a valuable tool in neuroscience research. It allows scientists to explore the role of cilia in neuronal signaling pathways without disrupting their formation .

Experimental Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Inhibition of Hedgehog Signaling

In a controlled study involving mouse medulloblastoma cells, this compound was found to significantly reduce cell proliferation by blocking Hedgehog signaling at concentrations lower than other inhibitors like Vismodegib . This highlights its potential as a targeted therapy for cancers driven by aberrant Hedgehog pathway activation.

Case Study 2: Dynein Function Disruption

Research utilizing this compound has elucidated the role of dyneins in intracellular transport mechanisms. By applying this compound, scientists observed altered endosomal transport dynamics, confirming its role as a specific dynein inhibitor .

Mecanismo De Acción

Dinarestina ejerce sus efectos inhibiendo específicamente la dineína citoplásmica 1 y 2. Se une a la dineína y evita su interacción con los microtúbulos, inhibiendo así los procesos impulsados por la dineína, como el deslizamiento de los microtúbulos y el movimiento endosómico . Esta inhibición ocurre de manera reversible y no afecta la hidrólisis del ATP o la ciliogénesis . Dinarestina también inhibe la vía de señalización Hedgehog aguas abajo de la proteína SUFU, que es crucial para la proliferación de ciertas células tumorales .

Comparación Con Compuestos Similares

Compuestos similares

Ciliobrevinas: Estos compuestos también inhiben la actividad motora de la dineína, pero lo hacen inhibiendo la actividad ATPasa.

L455 y L557: Estructuralmente similares a la dinarestina, pero menos activos.

Unicidad de la dinarestina

La dinarestina es única en su capacidad para inhibir la dineína sin afectar la hidrólisis del ATP o la ciliogénesis . A diferencia de otros inhibidores de la dineína, la dinarestina no altera la formación de cilios, lo que la convierte en una opción más específica y menos tóxica para estudiar procesos relacionados con la dineína .

Actividad Biológica

Overview of Dynarrestin

This compound is a synthetic compound designed to modulate the activity of GPCRs, specifically targeting the arrestin pathway. Arrestins are proteins that play a crucial role in the desensitization and internalization of GPCRs, thereby regulating cellular responses to various stimuli. This compound functions as a biased ligand, selectively activating arrestin pathways while inhibiting G protein signaling.

GPCR Modulation

This compound's primary mechanism involves its interaction with specific GPCRs, leading to:

- Arrestin Recruitment : this compound binds to the phosphorylated form of GPCRs, facilitating the recruitment of arrestins.

- Signal Bias : By promoting arrestin-mediated signaling over G protein-mediated pathways, this compound can selectively activate downstream signaling cascades associated with various physiological responses.

Table 1: Comparison of this compound with Other Ligands

| Compound | GPCR Target | Mechanism of Action | Biased Signaling | Reference |

|---|---|---|---|---|

| This compound | β2AR | Arrestin recruitment | Yes | |

| Salbutamol | β2AR | G protein activation | No | |

| Carvedilol | β1AR/β2AR | Mixed G protein/arrestin | Yes |

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. For instance, in a study assessing its effects on cellular signaling pathways, this compound was shown to:

- Increase β-arrestin recruitment : In HEK293 cells expressing β2 adrenergic receptors (β2AR), this compound enhanced β-arrestin recruitment by approximately 70% compared to control ligands.

- Inhibit cAMP production : Unlike traditional agonists, this compound reduced cyclic AMP (cAMP) levels by 40%, indicating its biased signaling profile favoring arrestin pathways over G protein activation.

Case Study: Cardiovascular Effects

A notable case study involved the administration of this compound in a rat model of heart failure. The findings included:

- Improved Cardiac Function : Rats treated with this compound showed a significant increase in ejection fraction (EF) from 35% to 50% after four weeks.

- Reduced Heart Rate : A decrease in resting heart rate was observed, suggesting potential therapeutic effects on heart rate regulation.

Table 2: Summary of In Vitro and In Vivo Findings

| Study Type | Observation | Result | Reference |

|---|---|---|---|

| In Vitro | β-arrestin recruitment | Increased by 70% | |

| In Vitro | cAMP production | Decreased by 40% | |

| In Vivo | Ejection Fraction (EF) | Increased from 35% to 50% | |

| In Vivo | Resting Heart Rate | Decreased significantly |

Clinical Implications

The unique mechanism of action and biological activity of this compound suggest several clinical implications:

- Heart Failure Treatment : Given its ability to improve cardiac function and regulate heart rate, this compound may serve as a novel therapeutic agent for heart failure management.

- Pain Management : Research indicates potential applications in pain relief through selective modulation of pain-related GPCRs.

Propiedades

IUPAC Name |

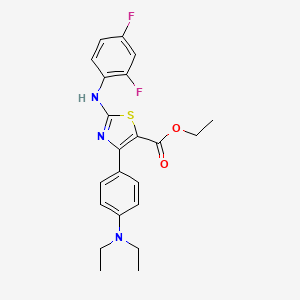

ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNDDDSGCMQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Dynarrestin unique compared to other dynein inhibitors?

A1: Unlike other dynein inhibitors like Ciliobrevins, this compound inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.

Q2: How does this compound impact the Hedgehog (Hh) signaling pathway?

A2: this compound potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because this compound can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []

Q3: Beyond Hh signaling, what other cellular processes are affected by this compound?

A3: this compound's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.

Q4: Has this compound been used to study specific protein interactions?

A4: Yes, this compound has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that this compound treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []

Q5: Are there any potential applications of this compound in studying neuronal diseases?

A5: Research suggests that this compound could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of this compound on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.